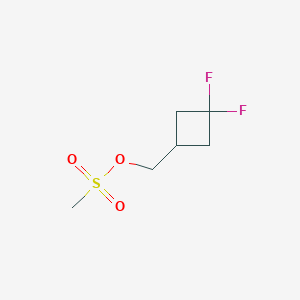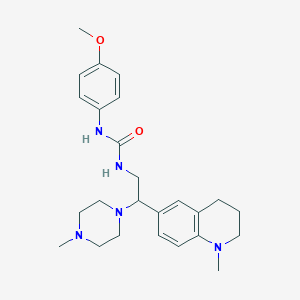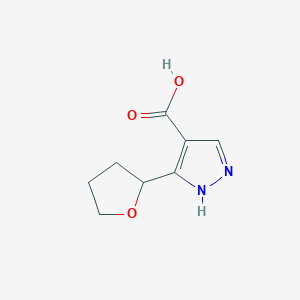
(3,3-Difluorocyclobutyl)methyl methanesulfonate
Vue d'ensemble
Description
“(3,3-Difluorocyclobutyl)methyl methanesulfonate” is a chemical compound with the CAS Number: 1132843-09-4 . It has a molecular weight of 200.21 and is typically stored at 4 degrees Celsius . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “(3,3-Difluorocyclobutyl)methyl methanesulfonate” is1S/C6H10F2O3S/c1-12(9,10)11-4-5-2-6(7,8)3-5/h5H,2-4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
“(3,3-Difluorocyclobutyl)methyl methanesulfonate” is a liquid at room temperature . Its exact physical and chemical properties such as boiling point, melting point, and density are not specified in the sources I found.Applications De Recherche Scientifique
Microbial Metabolism of Methanesulfonic Acid
Research highlights the role of methanesulfonic acid in the biogeochemical cycling of sulfur. It is utilized by various aerobic bacteria as a sulfur source for growth, showcasing its significance in microbial metabolism and environmental sulfur cycles (Kelly & Murrell, 1999).
Chemical Synthesis Applications
The study by Haufe et al. (1988) explores the electrophilic anti-addition of methanesulfenyl fluoride towards carbon-carbon double bonds, demonstrating its utility in synthesizing β-fluoroalkyl-methylthioethers. This showcases the application of methanesulfonate derivatives in chemical synthesis (Haufe et al., 1988).
Electrochemistry and Battery Technology
Huang et al. (2018) explored Methanesulfonic acid 2,2,3,3-tetrafluoropropyl as an additive to improve the interfacial stability of lithium-ion batteries at elevated temperatures. This research illustrates the potential of methanesulfonates in enhancing the performance and longevity of energy storage systems (Huang et al., 2018).
Atmospheric Chemistry
Mardyukov & Schreiner (2018) discussed the oxidation of dimethyl sulfide (DMS) in the atmosphere, leading to the formation of sulfuric acid and methanesulfonic acid. This research is crucial for understanding atmospheric processes, aerosol formation, and cloud formation mechanisms (Mardyukov & Schreiner, 2018).
Safety and Hazards
This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .
Propriétés
IUPAC Name |
(3,3-difluorocyclobutyl)methyl methanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2O3S/c1-12(9,10)11-4-5-2-6(7,8)3-5/h5H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POJIPIRETMFFIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC1CC(C1)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,3-Difluorocyclobutyl)methyl methanesulfonate | |
CAS RN |
1132843-09-4 | |
| Record name | (3,3-difluorocyclobutyl)methyl methanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[(cyanomethyl)sulfanyl]phenyl}acetamide](/img/structure/B2644299.png)
![2-(4-butoxyphenyl)-5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2644302.png)




![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(phenylthio)acetamide](/img/structure/B2644311.png)
![4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)isoquinolin-1(2H)-one](/img/structure/B2644312.png)

![3-methyl-2-[(5Z)-5-[(2-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2644315.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide](/img/structure/B2644318.png)
![2-(benzylthio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2644319.png)

![4-(3-oxo-3-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propyl)benzonitrile](/img/structure/B2644321.png)